2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
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Overview
Description
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole: 5-chloro-2-methoxyphenylbenzimidazole , is a chemical compound with the following structure:
Structure:C13H10ClNO
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Benzimidazoles exhibit diverse biological activities and are widely studied due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes::
- Condensation Reaction:
- One common synthetic route involves the condensation of o-phenylenediamine with 5-chloro-2-methoxybenzoyl chloride . The reaction proceeds under acidic conditions, forming the benzimidazole ring.
- The overall reaction can be represented as follows:
C6H4(NH2)2+C8H6ClNO2→C13H10ClNO+2HCl+2H2O
- While laboratory-scale synthesis is feasible, industrial production typically involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and antitumor properties.
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
62871-15-2 |
---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
QDVCOIQHTAYVOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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